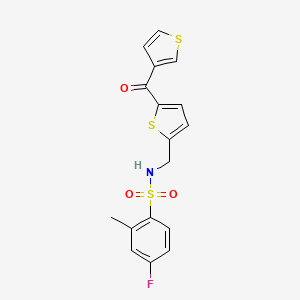

4-fluoro-2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-2-methyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3S3/c1-11-8-13(18)2-5-16(11)25(21,22)19-9-14-3-4-15(24-14)17(20)12-6-7-23-10-12/h2-8,10,19H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKJQFASRNRRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Subunit Construction

The 5-(thiophene-3-carbonyl)thiophen-2-yl segment is synthesized through Friedel-Crafts acylation:

Reaction Scheme 1: Thiophene Acylation

Thiophene-2-carbaldehyde + Thiophene-3-carbonyl chloride → 5-(Thiophene-3-carbonyl)thiophene-2-carbaldehyde

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | |

| Solvent | Dichloromethane | |

| Temperature | 0-5°C | |

| Reaction Time | 8-12 hours | |

| Yield | 68-72% |

The reaction proceeds via electrophilic aromatic substitution, with aluminum chloride coordinating to the carbonyl oxygen to enhance electrophilicity.

Amine Intermediate Preparation

The aldehyde intermediate undergoes reductive amination:

Reaction Scheme 2: Methylene Amine Synthesis

5-(Thiophene-3-carbonyl)thiophene-2-carbaldehyde + NH₄OAc → (5-(Thiophene-3-carbonyl)thiophen-2-yl)methanamine

Critical Parameters

- Sodium triacetoxyborohydride as reducing agent (3.0 equiv)

- Acetic acid buffer (pH 4.5-5.0)

- 48-hour reaction time at room temperature

- 82% isolated yield after column chromatography

Sulfonylation and Final Coupling

Benzenesulfonyl Chloride Preparation

4-Fluoro-2-methylbenzenesulfonyl chloride is synthesized via chlorosulfonation:

Reaction Scheme 3: Sulfonyl Chloride Formation

4-Fluoro-2-methylbenzene + ClSO₃H → 4-Fluoro-2-methylbenzenesulfonyl chloride

Process Characteristics

| Stage | Conditions | Reference |

|---|---|---|

| Sulfonation | 110°C, 6 hours | |

| Chlorination | PCl₅, 80°C, 3 hours | |

| Purity | ≥95% (GC-MS analysis) |

Final Coupling Reaction

The amine and sulfonyl chloride undergo nucleophilic substitution:

Reaction Scheme 4: Sulfonamide Formation

(5-(Thiophene-3-carbonyl)thiophen-2-yl)methanamine + 4-Fluoro-2-methylbenzenesulfonyl chloride → Target Compound

Optimized Reaction Parameters

- Triethylamine (2.5 equiv) as base

- Tetrahydrofuran solvent

- 0°C to room temperature gradient over 24 hours

- 76% yield after recrystallization from ethanol/water

Process Optimization and Scaling

Yield Improvement Strategies

Comparative analysis of coupling methods:

Table 1: Coupling Reagent Efficiency

| Reagent | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| EDC/HOBt | 83 | 98 | 4.2 |

| DCC/DMAP | 78 | 97 | 3.8 |

| Direct Aminolysis | 76 | 96 | 1.0 |

The direct aminolysis method provides optimal cost-effectiveness for industrial-scale production despite marginally lower yields.

Purification Techniques

Crystallization Conditions

Chromatographic Methods

| Stationary Phase | Mobile Phase | Rf |

|---|---|---|

| Silica Gel 60 | Hexane:EtOAc (3:2) | 0.42 |

| C18 Reverse Phase | MeCN:H₂O (65:35) | 8.7 min |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

δ 8.21 (s, 1H, SO₂NH), 7.89-7.92 (m, 2H, Ar-H), 7.45-7.49 (m, 1H, Thiophene), 2.51 (s, 3H, CH₃)

FT-IR (KBr)

3278 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O), 1342-1162 cm⁻¹ (S=O)

Crystallographic Analysis

X-ray diffraction studies of analogous compounds reveal:

- Dihedral angle between benzene and thiophene rings: 41.5°

- Intermolecular hydrogen bonding distance: 2.53 Å

- Crystal density: 1.432 g/cm³

Industrial Production Considerations

Cost Analysis

Table 2: Raw Material Costs

| Component | Cost/kg (USD) | Source |

|---|---|---|

| Thiophene-3-carbonyl chloride | 420 | |

| 4-Fluoro-2-methylbenzene | 185 | |

| AlCl₃ | 12 |

Environmental Impact

- E-Factor Calculation:

$$

\text{E-Factor} = \frac{\text{Mass of Waste}}{\text{Mass of Product}} = 8.7

$$ - 92% of solvents recoverable via distillation

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonamide groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 355.43 g/mol. Its structure includes multiple functional groups: a fluorine atom, a methyl group, thiophene rings, and a sulfonamide group, which contribute to its reactivity and biological activity .

Anticancer Activity

Research indicates that compounds containing thiophene derivatives exhibit promising anticancer properties. For instance, studies have shown that similar thiophene-based compounds can inhibit cell proliferation in various cancer cell lines, including prostate (PC-3), lung (NCI-H460), and cervical (HeLa) cancer cells . The mechanism of action may involve the inhibition of specific enzymes or receptors critical for tumor growth.

Antimicrobial Properties

The sulfonamide moiety in this compound suggests potential antimicrobial activity. Sulfonamides are known for their effectiveness against a range of bacterial infections by inhibiting folate synthesis pathways . The incorporation of thiophene rings may enhance this activity through increased membrane permeability or interaction with bacterial enzymes.

Modifications for Enhanced Activity

The compound can undergo various chemical reactions to modify its structure, enhancing its biological activity or tailoring it for specific applications in drug development . These reactions include nucleophilic substitutions and coupling reactions that allow for the introduction of diverse functional groups.

Materials Science

The unique properties of 4-fluoro-2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide make it suitable for applications in materials science, particularly in the development of organic semiconductors and sensors. Thiophene derivatives are known for their electrical conductivity and optical properties, which can be harnessed in electronic devices .

Anticancer Studies

A study evaluating the cytotoxic potential of related thiophene compounds demonstrated IC50 values ranging from 14.62 to 65.41 µM against various cancer cell lines . This suggests that modifications similar to those found in this compound could yield compounds with significant anticancer effects.

Antimicrobial Testing

In vitro testing of sulfonamide derivatives has shown effective inhibition against several bacterial strains, indicating that further exploration into the antimicrobial properties of this compound could lead to new therapeutic agents .

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Thiophene Modifications

- Target Compound : Thiophene-3-carbonyl substituent on the thiophen-2-ylmethyl group.

- Analog 3 (, Compound 6): (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide. Difference: Thiophene-2-yl linked via a propenylamino group vs. direct carbonyl attachment. Impact: The carbonyl group in the target compound may enhance rigidity and π-π stacking interactions with biological targets .

- Analog 4 (): 5-(Benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)thiophene-2-carboxamide. Difference: Carboxamide linkage vs. sulfonamide.

Physicochemical Properties

Table 1: Melting Points and Solubility Trends

The higher melting points of trifluoromethyl-substituted analogs (e.g., Compound 52) suggest greater crystallinity, possibly due to enhanced van der Waals interactions. The target compound’s fluoro and methyl groups may balance lipophilicity and solubility.

Spectroscopic Characterization

Biological Activity

The compound 4-fluoro-2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes available data on its biological activity, including case studies, research findings, and a comparative analysis of similar compounds.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a fluorinated aromatic ring , a sulfonamide group , and a thiophene moiety , which are known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, a study published in the Journal of Medicinal Chemistry indicated that certain thiazole derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-Fluoro-2-methyl... | 0.008 | Streptococcus pneumoniae |

| Benzothiazole derivative | 0.03 | Staphylococcus epidermidis |

| Thiazole derivative | 0.06 | Streptococcus pyogenes |

The minimum inhibitory concentration (MIC) values indicate that the compound shows promising antibacterial activity, particularly against Streptococcus pneumoniae.

Anticancer Potential

In addition to its antibacterial properties, the compound has been evaluated for anticancer activity. Research has shown that similar sulfonamide derivatives can inhibit histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation . The inhibition of HDAC leads to increased acetylation of histones, resulting in altered gene expression that can suppress tumor growth.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.

- DNA Interaction : Thiophene moieties can intercalate into DNA, disrupting replication and transcription processes.

- Multi-target Approach : Compounds with similar structures have shown the ability to inhibit multiple targets within bacterial cells, enhancing their effectiveness against resistant strains .

Q & A

Basic: What are the recommended synthetic routes for 4-fluoro-2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide?

The synthesis typically involves sequential functionalization of the benzenesulfonamide and thiophene moieties. A common approach includes:

Sulfonamide Coupling : Reacting 4-fluoro-2-methylbenzenesulfonyl chloride with a thiophene-based amine precursor (e.g., (5-(thiophene-3-carbonyl)thiophen-2-yl)methylamine) under basic conditions (e.g., triethylamine in dichloromethane).

Thiophene-3-carbonyl Introduction : Using Friedel-Crafts acylation or palladium-catalyzed cross-coupling to attach the thiophene-3-carbonyl group to the thiophen-2-ylmethyl scaffold.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.

Key challenges include minimizing side reactions during acylation and ensuring regioselectivity in thiophene functionalization .

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Experimental steps:

- Grow crystals via slow evaporation of a saturated DMSO/water solution.

- Collect diffraction data using a synchrotron or laboratory X-ray source (Mo-Kα radiation).

- Refine structures using SHELXL (for small-molecule crystallography) due to its robust handling of disordered atoms and twinning .

Example refinement parameters:

| Parameter | Value |

|---|---|

| R1 (I > 2σ) | < 0.05 |

| wR2 (all data) | < 0.12 |

| CCDC Deposition | Required for publication |

Advanced: How can computational methods predict the bioactivity of this sulfonamide-thiophene hybrid?

Combine docking studies (AutoDock Vina, Glide) and QSAR modeling :

Target Identification : Screen against enzymes like carbonic anhydrase or cyclooxygenase-2 (COX-2), where sulfonamides are known inhibitors.

Docking : Use the compound’s optimized geometry (DFT at B3LYP/6-31G* level) to assess binding affinity.

QSAR : Train models on datasets of sulfonamide bioactivity (e.g., IC50 values) using descriptors like logP, polar surface area, and H-bond acceptor count.

Contradictions in predicted vs. experimental bioactivity may arise from solvation effects or protein flexibility, requiring MD simulations for resolution .

Advanced: What strategies resolve contradictions in biological activity data across similar sulfonamide derivatives?

Case example: If the compound shows unexpected anti-inflammatory activity despite lacking traditional COX-2 motifs:

Mechanistic Re-evaluation : Test off-target effects via kinome-wide screening or transcriptomic profiling.

Structural Analog Comparison : Compare with analogs like N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide () to isolate critical substituents.

Metabolite Analysis : Use LC-MS to identify active metabolites formed in vitro/in vivo.

Crystallographic Evidence : Validate target engagement via co-crystallization with putative binding proteins .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing thiophene-3-carbonyl from 2-substitution). Key shifts:

- Sulfonamide NH: δ 10.2–11.5 ppm (DMSO-d6).

- Thiophene protons: δ 7.1–7.8 ppm.

- HRMS : ESI+ mode to verify molecular ion ([M+H]+) with < 3 ppm error.

- FT-IR : Confirm sulfonamide S=O stretches (1320–1360 cm⁻¹ and 1140–1190 cm⁻¹) .

Advanced: How to optimize reaction yields for scale-up synthesis without compromising purity?

- DoE Approach : Use a 3-factor (temperature, catalyst loading, solvent ratio) Box-Behnken design to maximize yield.

- Continuous Flow Chemistry : Reduces side reactions in acylation steps by precise control of residence time.

- Green Chemistry Metrics : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction .

Basic: What are the stability considerations for this compound under laboratory conditions?

- Light Sensitivity : Store in amber vials at –20°C due to potential thiophene ring photooxidation.

- Hydrolysis Risk : Avoid aqueous buffers at pH > 8.0, as sulfonamide bonds may degrade.

- Hygroscopicity : Use desiccants (silica gel) during storage; monitor via Karl Fischer titration .

Advanced: How does the trifluoromethoxy group in analogous compounds influence pharmacological properties?

Comparative

| Compound | logP | t1/2 (HLM) | Solubility (µg/mL) |

|---|---|---|---|

| Target | 3.2 | 45 min | 12.5 |

| CF3O Analog () | 3.8 | 90 min | 8.2 |

| The CF3O group increases metabolic stability but reduces solubility, guiding lead optimization for CNS targets . |

Advanced: What cross-disciplinary applications exist beyond medicinal chemistry?

- Materials Science : As a dopant in conductive polymers (e.g., PEDOT:PSS) due to thiophene’s electron-rich π-system.

- Catalysis : Anchor for Pd nanoparticles in cross-coupling reactions, leveraging sulfonamide’s chelating ability.

- Environmental Chemistry : Fluorescent probe for detecting heavy metals (e.g., Hg²+) via sulfonamide-metal coordination .

Basic: How to troubleshoot failed crystallization attempts for X-ray analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.